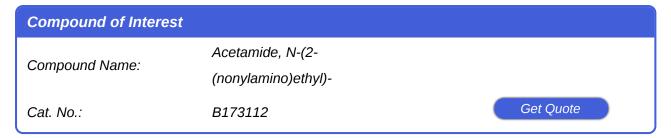


A Technical Guide to the Spectroscopic Characterization of N-substituted Acetamides

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Disclaimer: Spectroscopic data for the specific compound N-[2-(nonylamino)ethyl]acetamide is not readily available in public databases. This guide utilizes N-ethylacetamide as a representative N-substituted acetamide to illustrate the principles of spectroscopic data presentation, experimental protocols, and workflow visualization for researchers, scientists, and drug development professionals. The data and methodologies presented herein are intended to serve as a template for the characterization of similar small molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of N-ethylacetamide.

Table 1: ¹H NMR Data for N-ethylacetamide

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.7	br s	1H	NH
3.26	q	2H	CH₂
1.98	S	3H	COCH₃
1.14	t	3H	CH ₂ CH ₃



Solvent: CDCl₃, Frequency: 90 MHz[1]

Table 2: 13C NMR Data for N-ethylacetamide

Chemical Shift (ppm)	Assignment
170.1	C=O
34.5	CH ₂
23.1	COCH₃
14.8	CH ₂ CH ₃

Solvent: CDCl3

Table 3: IR Absorption Data for N-ethylacetamide

Wavenumber (cm⁻¹)	Intensity	Assignment
3290	Strong	N-H Stretch
2970	Medium	C-H Stretch (sp³)
1650	Strong	C=O Stretch (Amide I)
1560	Strong	N-H Bend (Amide II)

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry Data for N-ethylacetamide

m/z	Relative Intensity (%)	Assignment
87	46.9	[M]+ (Molecular Ion)
72	10.5	[M-CH₃] ⁺
44	31.0	[CH3CONH2]+
43	50.7	[CH ₃ CO] ⁺
30	100.0	[CH2NH2]+



Ionization Method: Electron Ionization (EI) at 70 eV[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 90 MHz or higher) is utilized.

Sample Preparation:

- Approximately 5-25 mg of the analyte (for ¹H NMR) or 50-100 mg (for ¹³C NMR) is accurately weighed.[3]
- The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]
- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized through a process called shimming.[4]
- For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio.[4]
- For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.



 The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[5]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[6]

Sample Preparation (Liquid Film Method):

- A small drop of the neat liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr).
- The plates are gently pressed together to create a thin liquid film.
- The assembled plates are mounted in a sample holder.

Data Acquisition:

- A background spectrum of the empty salt plates is recorded.
- The sample is placed in the spectrometer's beam path.
- The infrared spectrum is recorded by passing a beam of infrared light through the sample.[7] The typical range for mid-IR is 4000-400 cm⁻¹.[7]
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.[8]

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is employed.[9]



Sample Preparation:

- The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 μg/mL.[10]
- The solution must be free of any particulate matter; filtration may be necessary.[10]

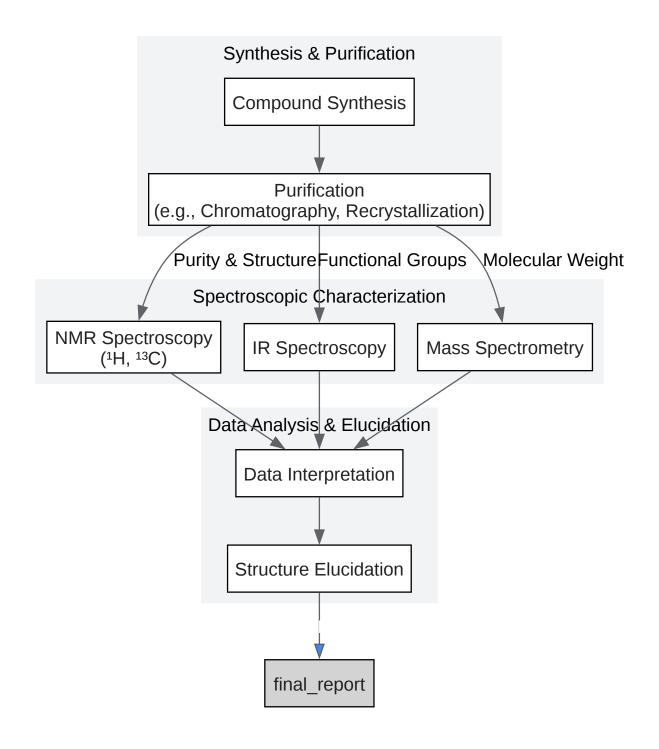
Data Acquisition (Electron Ionization - EI):

- The sample is introduced into the ion source of the mass spectrometer.
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.





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Caption: Workflow for Compound Characterization.



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